

## Meta-analysis of clinical trial data for Tropifexor in liver disease

Author: BenchChem Technical Support Team. Date: December 2025



# Tropifexor in Liver Disease: A Meta-Analysis of Clinical Trial Data

**Tropifexor**, a potent, non-bile acid farnesoid X receptor (FXR) agonist, has been investigated as a therapeutic agent for chronic liver diseases, primarily nonalcoholic steatohepatitis (NASH). As a master regulator of bile acid, lipid, and glucose metabolism, FXR is a key therapeutic target in NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis. [1][2][3] Clinical trials have explored **Tropifexor**'s efficacy and safety as both a monotherapy and in combination with other agents. This guide provides a comparative meta-analysis of the available clinical trial data for **Tropifexor** in the context of liver disease.

# Efficacy of Tropifexor Monotherapy: The FLIGHT-FXR Study

The FLIGHT-FXR (NCT02855164) was a multi-part, adaptive design phase 2a/b trial that evaluated the safety and efficacy of various doses of **Tropifexor** in patients with NASH.[4]

#### **Key Efficacy Endpoints:**

The study demonstrated a dose-dependent reduction in several key biomarkers of liver injury and steatosis. At week 12, patients treated with **Tropifexor** showed greater decreases from baseline in alanine aminotransferase (ALT) and hepatic fat fraction (HFF) compared to placebo.



[4] These reductions were sustained up to 48 weeks.[4] However, no significant similar trends were observed for aspartate aminotransferase (AST).[4]

| Efficacy<br>Endpoint (at<br>Week 12) | Placebo         | Tropifexor (10-<br>90 µg) | Tropifexor (140<br>µg) | Tropifexor (200<br>µg) |
|--------------------------------------|-----------------|---------------------------|------------------------|------------------------|
| Change in ALT<br>(U/L)               | -7.8 to -8.3    | -10.7 to -16.5            | -18.0                  | -23.0                  |
| Relative Change in HFF (%)           | -6.19 to -10.77 | -7.48 to -15.04           | -19.07                 | -39.41                 |

Table 1: Summary of key efficacy endpoints from the FLIGHT-FXR trial at week 12. Data compiled from multiple sources.[4][5]

At 48 weeks, the higher doses of **Tropifexor** (140 μg and 200 μg) continued to show significant reductions in ALT and HFF.[6] A relative HFF reduction of at least 30% was observed in 64% of patients in the 200 mcg arm, compared to 20% in the placebo arm.[5] Despite these improvements in biomarkers, the study did not meet its primary histological endpoints at week 48. There were no notable differences in the proportion of patients achieving at least a one-stage improvement in liver fibrosis without worsening of NASH between the **Tropifexor** groups and the placebo group.[7]

### **Combination Therapy with Tropifexor**

Given the complex pathophysiology of NASH, combination therapies are being explored to target multiple disease pathways.[8] **Tropifexor** has been evaluated in combination with other agents, including the C-C chemokine receptor types 2 and 5 (CCR2/5) antagonist Cenicriviroc and the SGLT1/2 inhibitor Licogliflozin.

#### **TANDEM Study: Tropifexor and Cenicriviroc**

The TANDEM trial (NCT03517540) was a phase 2b study that assessed the safety and efficacy of **Tropifexor** in combination with Cenicriviroc in patients with NASH and liver fibrosis.[9][10] The rationale for this combination was to target both the metabolic (FXR agonism) and inflammatory/fibrotic (CCR2/5 antagonism) pathways of NASH.[9]



While the combination therapy was found to have a similar safety profile to the respective monotherapies, it did not demonstrate substantial incremental efficacy on histological endpoints or on changes in ALT and body weight compared to **Tropifexor** monotherapy alone.[10]

| Histological<br>Endpoint (at<br>Week 48) | Tropifexor 140<br>μg | Cenicriviroc<br>150 mg | Tropifexor 140<br>µg +<br>Cenicriviroc<br>150 mg | Tropifexor 90<br>µg +<br>Cenicriviroc<br>150 mg |
|------------------------------------------|----------------------|------------------------|--------------------------------------------------|-------------------------------------------------|
| ≥1-stage Fibrosis<br>Improvement         | 32.3%                | 31.6%                  | 29.7%                                            | 32.5%                                           |
| NASH<br>Resolution                       | 25.8%                | 15.8%                  | 13.5%                                            | 22.5%                                           |

Table 2: Histological outcomes from the TANDEM study at week 48.[10]

#### **Tropifexor and Licogliflozin Combination**

A phase 2 trial (NCT04065841) was designed to evaluate the efficacy, safety, and tolerability of a combination of **Tropifexor** and Licogliflozin compared to each monotherapy and placebo in adult patients with NASH and liver fibrosis.[11][12] The study was terminated early due to a business decision by the sponsor, not due to safety concerns.[13] Therefore, comprehensive efficacy data from this trial is not available.

## **Safety and Tolerability**

Across the clinical trials, the most common adverse event associated with **Tropifexor** was dose-dependent pruritus (itching).[4][5][10] This is a known class effect of FXR agonists. In the FLIGHT-FXR study, pruritus was generally mild, with low discontinuation rates.[5] Dose-related increases in LDL cholesterol were also observed, another known effect of FXR activation.[5][6]

# Signaling Pathway and Experimental Workflow Tropifexor's Mechanism of Action: FXR Signaling Pathway







**Tropifexor** exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][3] FXR activation plays a crucial role in regulating bile acid synthesis and transport, thereby protecting the liver from bile acid-induced toxicity.[1] In the context of NASH, FXR agonism also leads to reduced liver steatosis, inflammation, and fibrosis by suppressing lipogenesis and promoting triglyceride clearance.[3]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Perspectives of Drug Therapy for Non-Alcoholic Steatohepatitis-Related Liver Fibrosis Fibrosis Full-Text HTML SCIEPublish [sciepublish.com]
- 8. novartis.com [novartis.com]







- 9. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of tropifexor and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy, Safety and Tolerability of the Combination of Tropifexor & Licogliflozin and Each Monotherapy, Compared With Placebo in Adult Patients With NASH and Liver Fibrosis. [ctv.veeva.com]
- 13. novctrd.com [novctrd.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trial data for Tropifexor in liver disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8748030#meta-analysis-of-clinical-trial-data-fortropifexor-in-liver-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com